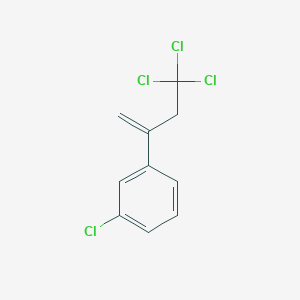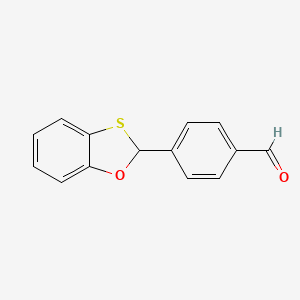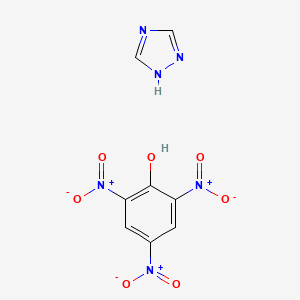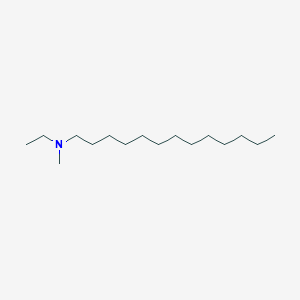
2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- is an organosulfur compound with the molecular formula C11H12N2S It is a cyclic unsaturated thiourea derivative, often referred to as a thiourea analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate to form the desired thiourea derivative . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism by which 2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form strong interactions with metal ions, making it an effective ligand in coordination chemistry . Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoimidazole: A tautomer of 2-Imidazolidinethione, known for its similar reactivity and applications.
Ethylene thiourea: Another thiourea derivative with comparable structural properties.
Aminothiazole: A related compound with similar applications in coordination chemistry and biology.
Uniqueness
2-Imidazolidinethione, 4-ethenyl-1-methyl-3-phenyl- stands out due to its unique combination of structural features, including the presence of the ethenyl and phenyl groups, which enhance its reactivity and potential applications. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
60147-08-2 |
|---|---|
Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-ethenyl-1-methyl-3-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C12H14N2S/c1-3-10-9-13(2)12(15)14(10)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |
InChI Key |
VDXYODAJKFPXAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(N(C1=S)C2=CC=CC=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)


![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)


![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)


